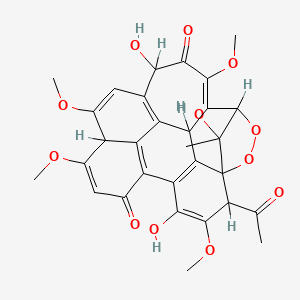![molecular formula C15H25NO4 B1213634 2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]- CAS No. 30311-37-6](/img/structure/B1213634.png)
2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]- is a chemical compound with the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol . This compound is known for its complex structure, which includes a phenoxy group, a methoxyethoxy group, and an amino group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]- typically involves the reaction of 4-(2-methoxyethoxy)phenol with 1-chloro-3-(1-methylethylamino)-2-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to a secondary or tertiary amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]- involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Bisoprolol: A beta-blocker with a similar structure but different functional groups.
Propranolol: Another beta-blocker with a similar phenoxy group but different side chains.
Uniqueness: 2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]- is unique due to its combination of a methoxyethoxy group and an amino group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
30311-37-6 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
1-[4-(2-methoxyethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-12(2)16-10-13(17)11-20-15-6-4-14(5-7-15)19-9-8-18-3/h4-7,12-13,16-17H,8-11H2,1-3H3 |
InChI Key |
FGAPARDHTDKREN-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOC)O |
Synonyms |
1-isopropylamino-3-(4-(2-methoxyethoxy)phenoxy)-2-propanol H 87-07 H 87-07 hydrochloride H 87-07 hydrochloride, (+-)-isomer H87-07 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


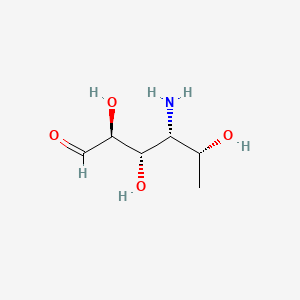


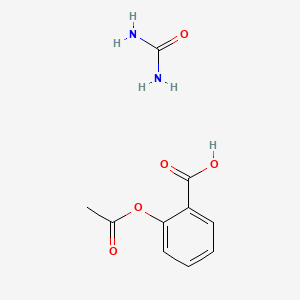

![1h-Pyrrolo[3,2-h]quinoline](/img/structure/B1213557.png)
![2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine](/img/structure/B1213560.png)

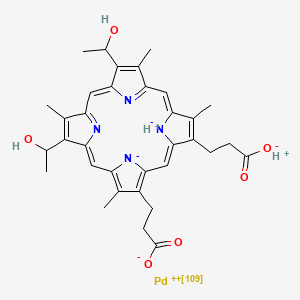
![(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1R,2S)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B1213567.png)
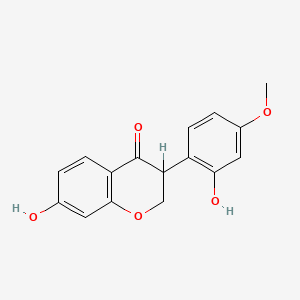
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1213572.png)
